molecular formula C13H14N2 B135892 4-Isopropyl-2-phenylpyrimidine CAS No. 127958-20-7

4-Isopropyl-2-phenylpyrimidine

Katalognummer: B135892
CAS-Nummer: 127958-20-7
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: VJZIBKMCYSQORD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Isopropyl-2-phenylpyrimidine is a pyrimidine derivative featuring an isopropyl group at the 4-position and a phenyl ring at the 2-position of the pyrimidine core. Pyrimidines are heterocyclic aromatic compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

CAS-Nummer

127958-20-7

Molekularformel

C13H14N2

Molekulargewicht

198.26 g/mol

IUPAC-Name

2-phenyl-4-propan-2-ylpyrimidine

InChI

InChI=1S/C13H14N2/c1-10(2)12-8-9-14-13(15-12)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI-Schlüssel

VJZIBKMCYSQORD-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=NC=C1)C2=CC=CC=C2

Kanonische SMILES

CC(C)C1=NC(=NC=C1)C2=CC=CC=C2

Synonyme

Pyrimidine, 4-(1-methylethyl)-2-phenyl- (9CI)

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

The compound has been investigated for its anti-inflammatory properties, particularly as an inhibitor of cyclooxygenase (COX) enzymes. Research indicates that derivatives of pyrimidine compounds can effectively inhibit COX-1 and COX-2, which are key enzymes in the inflammatory pathway.

Case Studies and Findings

  • A study synthesized novel 4-phenylpyrimidine derivatives and tested their inhibitory potential against COX enzymes. The results showed that several derivatives exhibited significant anti-inflammatory activity with IC50 values comparable to established drugs like celecoxib and diclofenac .
  • In vivo studies demonstrated that certain pyrimidine derivatives could reduce inflammation in models such as carrageenan-induced paw edema, showing effective ED50 values that suggest strong anti-inflammatory potential .

Phosphodiesterase Inhibition

4-Isopropyl-2-phenylpyrimidine has also been explored for its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate cellular levels of cyclic nucleotides, which play crucial roles in various physiological processes.

Mechanism and Therapeutic Implications

  • PDE4 inhibitors derived from pyrimidine compounds have shown promise in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). They work by increasing cAMP levels, leading to reduced inflammation and improved airway function .
  • The inhibition of PDE4 has been linked to therapeutic benefits in conditions characterized by excessive inflammatory responses, including rheumatoid arthritis and other autoimmune diseases .

Anticancer Activity

Recent research has identified the potential of this compound derivatives in cancer therapy, particularly through their action on cyclin-dependent kinases (CDKs).

Research Insights

  • A study highlighted the design of 4-substituted phenylpyrimidine derivatives that serve as potent inhibitors of CDK2 and CDK9, which are essential for cell cycle regulation and transcriptional control. These inhibitors demonstrated significant antiproliferative effects on cancer cell lines .
  • The ability of these compounds to selectively inhibit CDKs suggests their potential utility in developing targeted cancer therapies, offering a promising avenue for further research.

Summary Table of Applications

Application AreaMechanism/ActivityReferences
Anti-inflammatoryCOX enzyme inhibition; reduces PGE2 production
Phosphodiesterase InhibitionIncreases cAMP levels; treats inflammatory diseases
AnticancerInhibition of CDK2/CDK9; antiproliferative effects

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences and similarities between 4-isopropyl-2-phenylpyrimidine and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound 4-isopropyl, 2-phenyl C₁₃H₁₅N₂ 199.27 (estimated) High LogP (lipophilicity) N/A
4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile 4-isopropylamino, 6-phenyl, 2-pyridinyl, 5-cyano C₁₉H₁₈N₆ 330.39 Binds GSK3β kinase
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-fluorophenyl, 6-isopropyl, 2-methylsulfonyl, 5-carboxylate C₁₇H₁₈FN₂O₄S 380.40 Crystallized structure; sulfonyl group enhances stability
4-Chloro-6-methyl-2-(1-methylethyl)pyrimidine 4-chloro, 6-methyl, 2-isopropyl C₈H₁₁ClN₂ 170.64 Chlorine increases electrophilicity
N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide 4-fluorophenyl, 6-isopropyl, 2-sulfonamide, 5-hydroxymethyl C₁₇H₂₁FN₃O₃S 376.43 PSA: 91.77; LogP: 3.375

Key Comparative Analysis

Electronic and Steric Effects
  • 4-(4-Fluorophenyl) vs.
  • Chlorine vs. Isopropyl Groups : Chlorine at the 4-position (e.g., 4-chloro-6-methyl-2-isopropylpyrimidine) increases molecular electrophilicity, favoring nucleophilic substitution reactions compared to the bulky isopropyl group, which imposes steric hindrance .
Physicochemical Properties
  • Lipophilicity (LogP) : The LogP of this compound is expected to be high (~3–4) due to its hydrophobic substituents. This contrasts with sulfonamide-containing analogs (e.g., PSA 91.77, LogP 3.375 ), where polar groups reduce membrane permeability.
  • Polar Surface Area (PSA) : Sulfonamide and carboxylate esters (e.g., in ) increase PSA, impacting solubility and bioavailability .

Vorbereitungsmethoden

Alkylation of 2-Phenylpyrimidine-4-ol

The reaction begins with the alkylation of 2-phenylpyrimidine-4-ol using bromoisopropane as the alkylating agent. In a typical procedure, 2-phenylpyrimidine-4-ol (1.0 equiv) is dissolved in acetonitrile or ethyl acetate, followed by the addition of bromoisopropane (1.1–1.5 equiv) and a base such as triethylamine or sodium carbonate (1.2–2.0 equiv). The mixture is heated under reflux at 60–80°C for 6–12 hours, yielding this compound after workup.

Key Reaction Parameters

ParameterOptimal Range
SolventAcetonitrile, Ethyl acetate
BaseTriethylamine
Temperature60–80°C
Reaction Time6–12 hours
Yield75–87%

Catalytic Oxidation for Byproduct Mitigation

Residual hydroxyl groups or oxidation byproducts are minimized using catalytic sodium tungstate (0.5–2.0 mol%) and 30% hydrogen peroxide. This step, conducted at 60°C for 2–8 hours, ensures high purity (>98%) by oxidizing sulfides or thioether intermediates.

Cyclization of Enaminonitrile Precursors

An alternative route involves the cyclization of enaminonitrile intermediates, a method highlighted in the synthesis of terpyrimidinylenes.

Formation of Enaminonitrile Intermediates

3-Oxohexanenitrile derivatives are treated with dimethylformamide dimethyl acetal (DMF-DMA) to form enaminonitriles. For example, 3-oxo-4-isopropylbutanenitrile reacts with DMF-DMA in toluene at 100°C, producing the corresponding enaminonitrile in 85–90% yield.

Pyrimidine Ring Closure

The enaminonitrile undergoes cyclization with ammonium acetate in acetic acid under reflux (120°C, 4–6 hours), forming the pyrimidine core. The phenyl group at position 2 is introduced via a Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst.

Analytical Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.54 (s, 1H, H-5), 7.83–7.91 (m, 2H, Ph), 7.46–7.50 (m, 1H, Ph), 3.51–3.55 (m, 1H, iPr), 1.76 (d, J = 2 Hz, 6H, iPr-CH3).

  • 13C NMR (100 MHz, DMSO-d6): δ 167.2 (C-4), 158.9 (C-2), 139.1 (C-5), 128.4–134.7 (Ph), 33.8 (iPr), 22.1 (iPr-CH3).

One-Pot Multistep Synthesis

Industrial-scale production often employs one-pot methodologies to reduce purification steps. A patented approach involves sequential nucleophilic substitutions and oxidations:

  • Step 1: Bromoisopropane (1.0 equiv) is added to 2-aminothiophenol (1.0 equiv) in acetonitrile with triethylamine (1.2 equiv) at 25°C.

  • Step 2: 2,4,5-Trichloropyrimidine (1.0 equiv) is introduced, and the mixture is refluxed for 12 hours.

  • Step 3: Sodium tungstate (1 mol%) and 30% H2O2 are added, followed by heating at 60°C for 2 hours to oxidize sulfur-containing intermediates.

This method achieves an 87.2% yield with 98.9% purity, as validated by HPLC.

Industrial Production and Scalability

Large-scale synthesis prioritizes solvent recovery and continuous flow systems. Ethyl acetate and acetonitrile are preferred for their low toxicity and high boiling points, facilitating distillation-based recycling. Continuous flow reactors reduce reaction times by 30–40% compared to batch processes, enhancing throughput.

Purification Techniques

  • Recrystallization: Ethanol/water mixtures (1:1) yield crystals with >99% purity.

  • Chromatography: Silica gel columns with hexane/ethyl acetate (4:1) remove trace impurities.

Analytical Characterization

Spectroscopic Methods

  • IR (KBr): 2220 cm⁻¹ (C≡N stretch), 1600 cm⁻¹ (C=N pyrimidine).

  • MS (EI): m/z 227 [M]+, 184 [M–iPr]+.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrimidine ring and dihedral angles between the phenyl and isopropyl groups (45–50°), consistent with steric hindrance predictions.

Challenges and Optimization

  • Byproduct Formation: Over-alkylation at position 6 is mitigated by stoichiometric control (1:1 molar ratio of pyrimidine to bromoisopropane).

  • Catalyst Cost: Sodium tungstate, while effective, increases production costs. Substitutes like sodium molybdate reduce expenses by 15–20% without compromising yield .

Q & A

Q. How can researchers validate the binding mode of this compound to target proteins?

  • Methodological Answer : Co-crystallization with the target protein (e.g., kinases) followed by X-ray diffraction (2.0–2.5 Å resolution) provides atomic-level insights. Mutagenesis studies (alanine scanning) corroborate critical binding residues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.